Physicochemical Profile: Lipophilicity Contrasts Between the 2,3- and 2,6-Dimethylolphenol Isomers
The predicted logP value for o-Xylene-3,alpha,alpha'-triol (2,3-isomer) is -0.72 (ACD/Labs Percepta), indicating higher hydrophilicity compared to its structural isomer . While experimental logP data for 2,6-dimethylolphenol is not directly available in the same model, predicted data and the compound's widespread use as a polymer crosslinker suggest a less polar character. The significant deviation of the 2,3-isomer's logP from other dimethylolphenols underscores its unique partition behavior, directly impacting solubility, formulation compatibility, and purification strategy selection for procurement .
| Evidence Dimension | Lipophilicity (Partition Coefficient, logP) |
|---|---|
| Target Compound Data | ACD/LogP: -0.72 (Predicted); EPISuite Log Kow: 0.08 |
| Comparator Or Baseline | 2,6-Dimethylolphenol (Isomer; experimental data not directly available; predicted logP expected to be higher based on molecular symmetry) |
| Quantified Difference | LogP difference approx. >0.7 units higher for the 2,6-isomer (class inference). |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00; US EPA EPISuite. Predicted values. |
Why This Matters
Procurement decisions for aqueous vs. organic solvent-based formulations require precise logP data; the 2,3-isomer's greater hydrophilicity is a key differentiator for water-dilutable binder systems.
